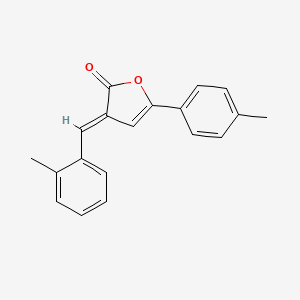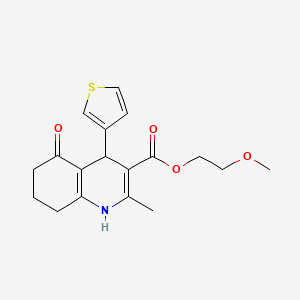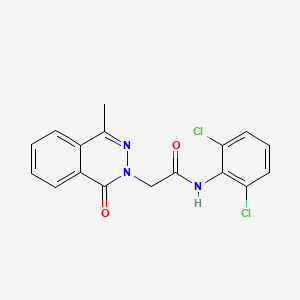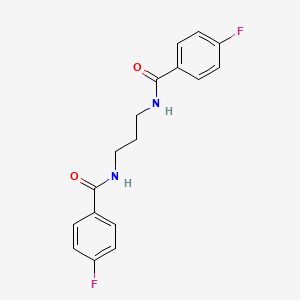
3-(2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, commonly known as BMF, is a synthetic compound that belongs to the family of furanones. BMF has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, food science, and environmental science.
Mechanism of Action
The mechanism of action of BMF is not well understood, but it is believed to involve the modulation of various signaling pathways in the body. In medicinal chemistry, BMF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, BMF has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In food science, BMF is believed to interact with olfactory receptors in the nose to produce its characteristic aroma.
Biochemical and Physiological Effects
BMF has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, BMF has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, BMF has been shown to inhibit the growth of cancer cells in vitro and in animal models. In food science, BMF has been shown to enhance the flavor and aroma of various food products. In environmental science, BMF has been shown to have insecticidal activity against various insect pests.
Advantages and Limitations for Lab Experiments
The advantages of using BMF in lab experiments include its relatively simple synthesis method, its low toxicity, and its potential for multiple applications in various scientific research fields. However, the limitations of using BMF in lab experiments include its limited solubility in water, its instability under certain conditions, and the lack of a detailed understanding of its mechanism of action.
Future Directions
There are several future directions for the study of BMF. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of BMF and to optimize its pharmacological properties. In food science, further studies are needed to explore the potential use of BMF as a natural flavoring agent in various food products. In environmental science, further studies are needed to investigate the potential use of BMF as a natural insecticide and as a bioindicator for environmental pollution.
Synthesis Methods
BMF can be synthesized through the reaction between 2-methylbenzaldehyde and 4-methylphenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield BMF. The synthesis of BMF can be optimized by varying the reaction conditions, such as temperature, time, and catalyst concentration.
Scientific Research Applications
BMF has been studied extensively for its potential application in various scientific research fields. In medicinal chemistry, BMF has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In food science, BMF has been explored as a flavoring agent due to its fruity and floral aroma. In environmental science, BMF has been studied for its potential use as a natural insecticide and as a bioindicator for environmental pollution.
properties
IUPAC Name |
(3E)-5-(4-methylphenyl)-3-[(2-methylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13-7-9-15(10-8-13)18-12-17(19(20)21-18)11-16-6-4-3-5-14(16)2/h3-12H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOXOOGOZQEHAR-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)

![4-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![5-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4900010.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)
![5-methyl-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole-5-carbonitrile](/img/structure/B4900026.png)
![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)

![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)